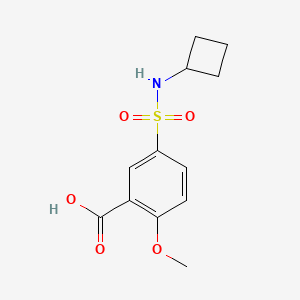
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine is a complex organic compound that features an iodine atom, a nitrophenoxy group, and a pyridinamine structure
Vorbereitungsmethoden
The synthesis of 3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine typically involves a multi-step process. One common method includes the sequential iodination and O-arylation of 4-hydroxy coumarins. This process can be achieved in a one-pot two-step reaction starting from aryl iodides . The reaction conditions often involve the use of pivalic acid as an effective additive to produce the desired compound in high yield .
Analyse Chemischer Reaktionen
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine can be compared with other similar compounds, such as:
3-Iodo-4-phenoxy-2H-chromen-2-one: This compound features a similar iodine and phenoxy group but has a different core structure.
3-Iodo-4-(3-methoxyphenoxy)-2H-chromen-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
417721-70-1 |
|---|---|
Molekularformel |
C11H8IN3O3 |
Molekulargewicht |
357.10 g/mol |
IUPAC-Name |
3-iodo-4-(4-nitrophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H8IN3O3/c12-10-9(5-6-14-11(10)13)18-8-3-1-7(2-4-8)15(16)17/h1-6H,(H2,13,14) |
InChI-Schlüssel |
LWGYVBOTKPVHIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC=C2)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)


![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)





